REACTION_CXSMILES
|
Cl.N[C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][C:4]=1[Br:14].N([O-])=O.[Na+].[C:19]([Cu])#[N:20].[C-]#N.[Na+]>O.CCOC(C)=O>[Br:14][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:3]=1[C:19]#[N:20])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,5.6|
|
Name
|
|
Quantity
|
790 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1)Br
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further stirred for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
an almost homogenous solution was obtained
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through glass wool
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble residue
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further stirred at r.t. for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
WASH
|
Details
|
was washed with brine, 0.5 M aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography over silica gel and elution with hexanes:EtOAc (6:1)
|
Type
|
CUSTOM
|
Details
|
to give a light brown powder
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |